

Spectroscopic and Mechanistic Insights into Isomucronulatol 7-O-glucoside: A Technical Guide

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Compound of Interest

Compound Name: *Isomucronulatol 7-O-glucoside*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isomucronulatol 7-O-glucoside**, a bioactive isoflavonoid isolated from *Astragalus membranaceus*. The document details its mass spectrometry and nuclear magnetic resonance profiles, outlines typical experimental protocols for its characterization, and explores its potential mechanism of action through key anti-inflammatory signaling pathways.

Compound Profile

- Compound Name: **Isomucronulatol 7-O-glucoside**
- Synonyms: 7,2'-Dihydroxy-3',4'-dimethoxyisoflavan 7-O-β-D-glucoside
- Molecular Formula: $C_{23}H_{28}O_{10}$
- Molecular Weight: 464.46 g/mol
- CAS Number: 94367-43-8
- Source: Primarily isolated from the roots of *Astragalus membranaceus*, a widely used herb in traditional medicine.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Biological Activity: Exhibits potential anti-inflammatory effects.[4]

Spectroscopic Data

The structural elucidation of **Isomucronulatol 7-O-glucoside** relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. While a complete, publicly available dataset for this specific molecule is not readily available, this section presents representative data based on closely related isoflavonoid glucosides and general principles of flavonoid spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in identifying the aglycone and glycosidic moieties.

Table 1: Representative Mass Spectrometry Data for **Isomucronulatol 7-O-glucoside**

Ion Type	Calculated m/z	Observed m/z	Description
[M+H] ⁺	465.1755	465.1752	Protonated molecular ion
[M+Na] ⁺	487.1575	487.1570	Sodium adduct
[M-H] ⁻	463.1609	463.1611	Deprotonated molecular ion
[M-H-162] ⁻	301.0976	301.0972	Loss of the glucose moiety

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of all atoms. The data presented below is representative for an isoflavonoid 7-O-glucoside, based on published data for similar compounds.

Table 2: Representative ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Position	δ (ppm)	Multiplicity	J (Hz)
Aglycone			
2	4.30	m	
3	3.60	m	
4	2.95	m	
5	7.05	d	8.5
6	6.55	dd	8.5, 2.5
8	6.40	d	2.5
1'	-	-	-
2'	-	-	-
5'	6.85	d	8.0
6'	6.70	d	8.0
3'-OCH ₃	3.80	s	
4'-OCH ₃	3.75	s	
Glucoside			
1"	4.90	d	7.5
2"	3.30	m	
3"	3.25	m	
4"	3.20	m	
5"	3.45	m	
6"a	3.70	m	
6"b	3.50	m	

Table 3: Representative ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Position	δ (ppm)
Aglycone	
2	70.5
3	31.0
4	29.5
5	130.0
6	108.0
7	160.0
8	102.0
9	158.0
10	115.0
1'	122.0
2'	145.0
3'	148.0
4'	112.0
5'	118.0
6'	110.0
3'-OCH ₃	56.0
4'-OCH ₃	55.5
Glucoside	
1"	100.5
2"	73.5
3"	77.0
4"	70.0

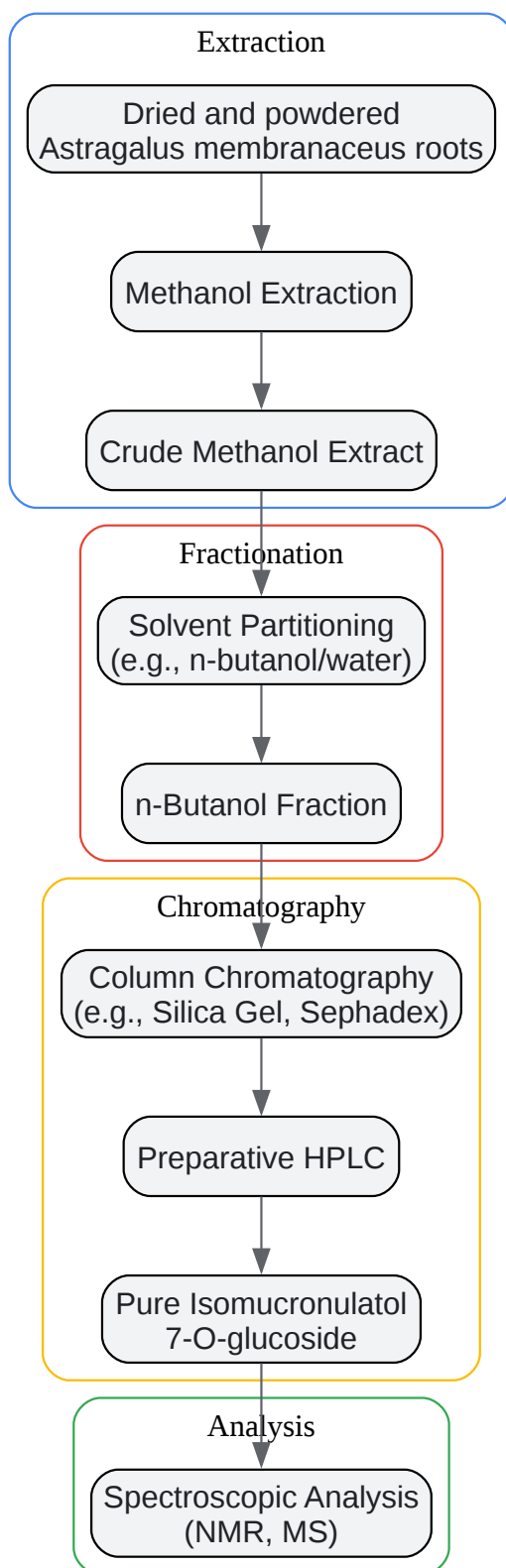
5"	76.5
6"	61.0

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of isoflavonoid glycosides like **Isomucronulatol 7-O-glucoside**.

Isolation and Purification

A typical workflow for isolating **Isomucronulatol 7-O-glucoside** from its natural source, *Astragalus membranaceus*, is outlined below.



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Figure 1: General workflow for the isolation of **Isomucronulatol 7-O-glucoside**.

Mass Spectrometry (MS) Analysis

- **Instrumentation:** A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is typically used.
- **Ionization Mode:** ESI can be performed in both positive and negative ion modes to obtain comprehensive data. Negative mode is often more sensitive for flavonoids.
- **Sample Preparation:** The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
- **Data Acquisition:** Full scan mode is used to determine the molecular ion, and tandem MS (MS/MS) is employed to induce fragmentation and elucidate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal dispersion.
- **Sample Preparation:** The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or Methanol-d₄, as these are good solvents for polar compounds like glycosides.
- **Experiments:** A standard suite of NMR experiments is performed:
 - ¹H NMR: To identify proton signals, their multiplicities, and coupling constants.
 - ¹³C NMR: To identify all carbon signals.
 - DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
 - COSY (Correlation Spectroscopy): To establish proton-proton correlations.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and

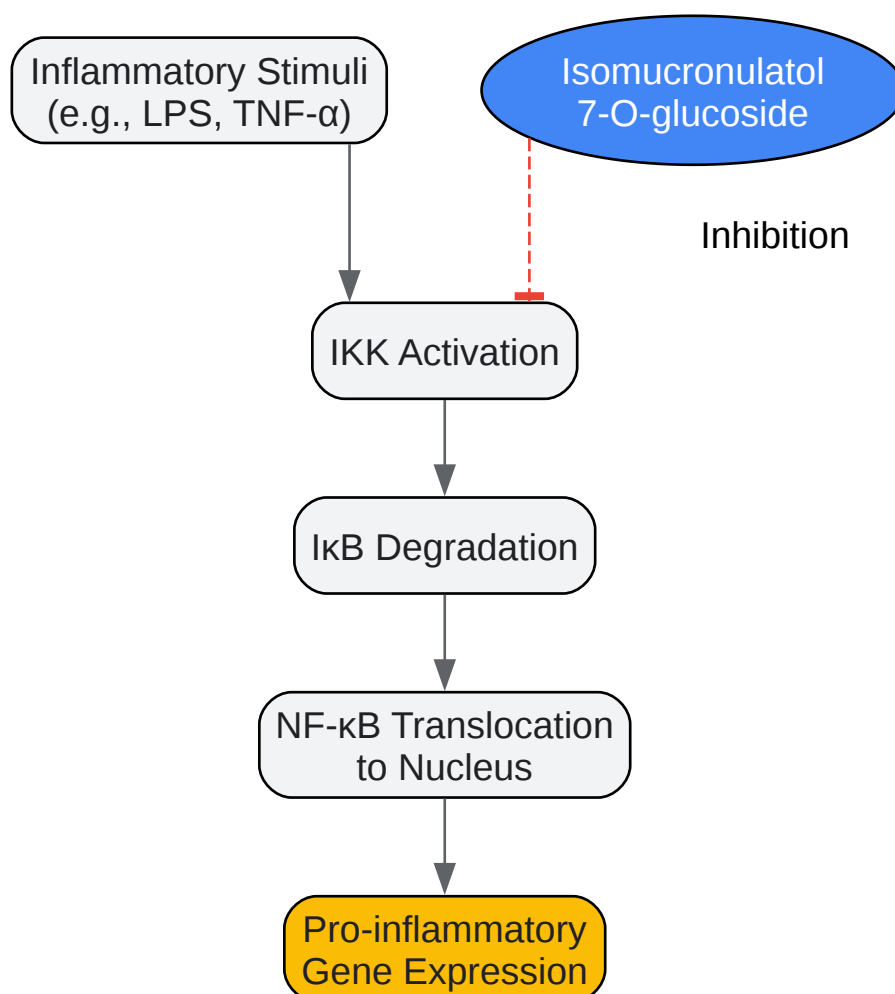
linking the aglycone to the glucoside.

Signaling Pathway Interactions

Isoflavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. The primary targets are the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by an inhibitor protein, I κ B. Inflammatory stimuli lead to the degradation of I κ B, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isoflavonoids can interfere with this process.

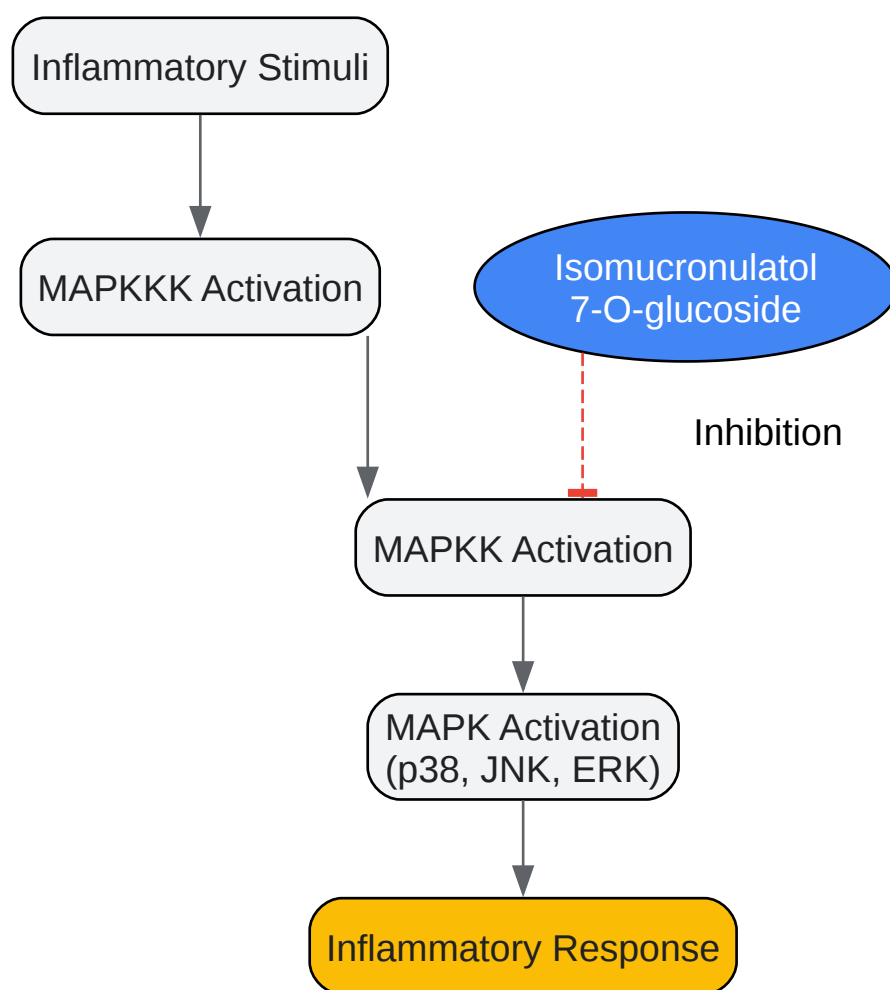


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Figure 2: Inhibition of the NF- κ B pathway by **Isomucronulatol 7-O-glucoside**.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical cascade involved in cellular responses to external stimuli, including inflammation. It consists of several kinases, including p38, JNK, and ERK, that, when activated, can lead to the production of inflammatory mediators. Isoflavonoids can suppress the phosphorylation and activation of these kinases.



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Figure 3: Modulation of the MAPK pathway by **Isomucronulatol 7-O-glucoside**.

Conclusion

Isomucronulatol 7-O-glucoside is a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. This guide

provides a foundational understanding of its spectroscopic characteristics and likely mechanisms of action. Further research, including the publication of a complete and verified spectroscopic dataset and in-depth biological studies, will be essential to fully elucidate its therapeutic potential.

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